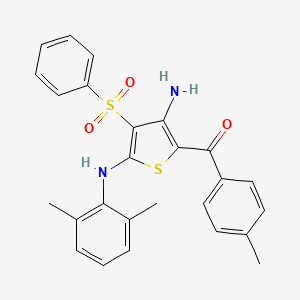
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone, often referred to as APTM, is a thiophene heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of APTM, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
APTM has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H21N2O3S2, with a molecular weight of approximately 480.57 g/mol. The structure includes:
- Amino groups : Contributing to its reactivity and interaction with biological targets.
- Thiophene ring : A core component that plays a critical role in its pharmacological properties.
Anticancer Properties
APTM has demonstrated significant anticancer activity in various studies. Notably, it has been shown to inhibit the proliferation of human colon cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : In vitro studies indicated that APTM effectively inhibits the growth of cancer cell lines with IC50 values ranging from 0.29 to 18 nM, depending on the specific cell line tested .
- Mechanism of Action : The compound appears to exert its effects by interfering with microtubule polymerization, acting through the colchicine site on tubulin . This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division.
- Case Study : In a xenograft model using human osteosarcoma cells (MNNG/HOS), APTM significantly inhibited tumor growth at a dosage of 50 mg/kg . This highlights its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The effectiveness of APTM can be attributed to its structural components. Key findings include:
- Substituent Influence : The presence and positioning of substituents on the thiophene ring are critical for activity. For instance, variations in amino and methoxy groups at specific positions (C-5 and C-7) have been shown to enhance antiproliferative activity .
- Comparative Analysis : Compounds derived from APTM with modifications at the thiophene core exhibited varied levels of activity, indicating that subtle changes in structure can lead to significant differences in biological efficacy .
Data Summary
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C25H21N2O3S2 |
| Molecular Weight | 480.57 g/mol |
| IC50 Values | 0.29 - 18 nM (varies by cell line) |
| Mechanism | Inhibition of microtubule polymerization |
| Tumor Model | Human osteosarcoma MNNG/HOS xenograft |
| Effective Dosage | 50 mg/kg |
Propiedades
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-12-14-19(15-13-16)23(29)24-21(27)25(33(30,31)20-10-5-4-6-11-20)26(32-24)28-22-17(2)8-7-9-18(22)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMFZMRZNQKOCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














